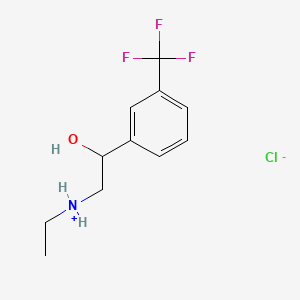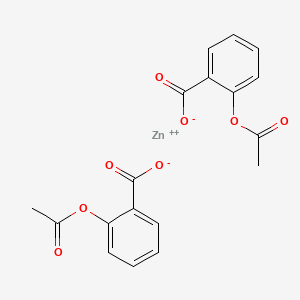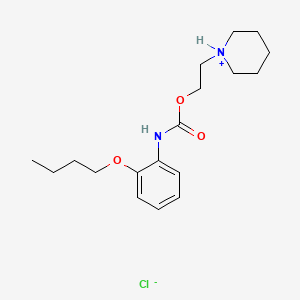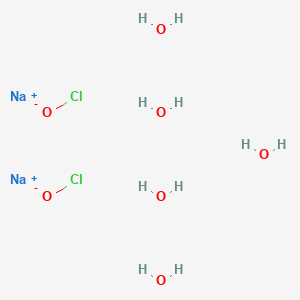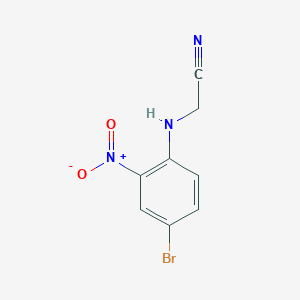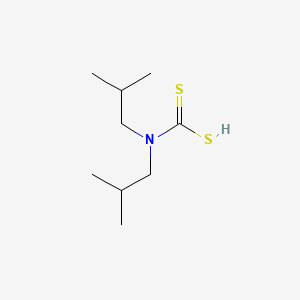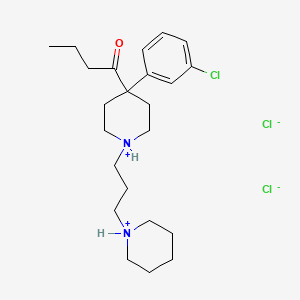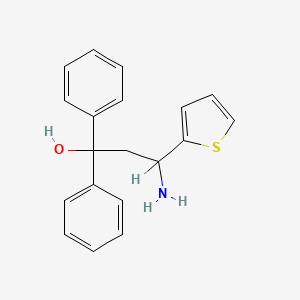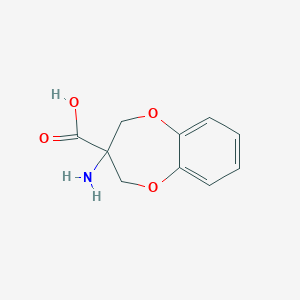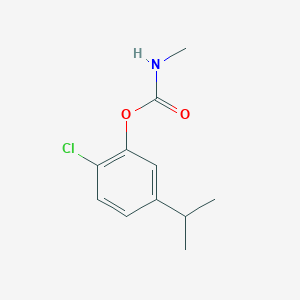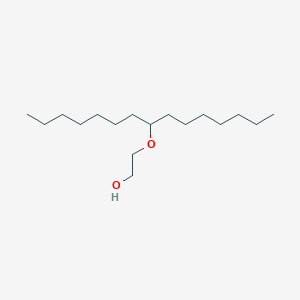
2-Pentadecan-8-yloxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecan-8-yloxyethanol is an organic compound with the molecular formula C17H36O2 It is a long-chain ether alcohol, which means it contains both ether and alcohol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecan-8-yloxyethanol typically involves the reaction of 1-bromo-8-pentadecanol with sodium ethoxide in ethanol. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethoxide group, forming the desired ether alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced through large-scale organic synthesis techniques, which may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentadecan-8-yloxyethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ether group can be reduced to form an alcohol.
Substitution: The ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Oxidation: Formation of pentadecan-8-one or pentadecanoic acid.
Reduction: Formation of 2-pentadecanol.
Substitution: Formation of various substituted ether alcohols.
Applications De Recherche Scientifique
2-Pentadecan-8-yloxyethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Pentadecan-8-yloxyethanol is not well-documented. as an amphiphilic molecule, it can interact with both hydrophobic and hydrophilic environments. This property allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. The exact molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentadecanol: A similar compound with a hydroxyl group instead of an ether group.
Pentadecane: A hydrocarbon with a similar carbon chain length but lacking functional groups.
2-Pentadecanone: A ketone with a similar carbon chain length.
Uniqueness
2-Pentadecan-8-yloxyethanol is unique due to its combination of ether and alcohol functional groups, which confer distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
70709-96-5 |
|---|---|
Formule moléculaire |
C17H36O2 |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
2-pentadecan-8-yloxyethanol |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-11-13-17(19-16-15-18)14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clé InChI |
MTLHVFLJNLGKNG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CCCCCCC)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


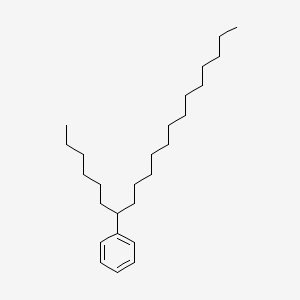
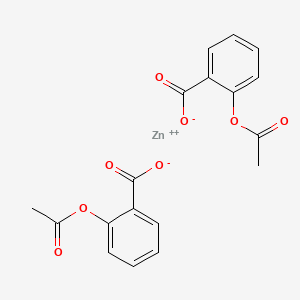
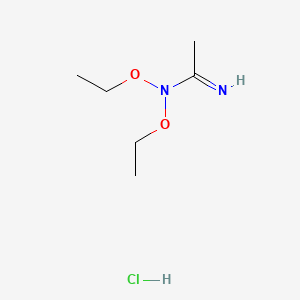
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
